molecular formula C20H32N2O3 B6096956 1-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

1-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B6096956
M. Wt: 348.5 g/mol
InChI Key: PQXKHHHKRUABOY-UHFFFAOYSA-N
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Description

1-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentylamino group, a methoxyphenoxy group, and a pyrrolidinylpropanol backbone. Its molecular formula is C18H29NO3.

Preparation Methods

The synthesis of 1-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves several steps:

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

1-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas over palladium catalysts can convert the compound into its corresponding alcohols or am

Properties

IUPAC Name

1-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-24-20-12-16(13-21-17-6-2-3-7-17)8-9-19(20)25-15-18(23)14-22-10-4-5-11-22/h8-9,12,17-18,21,23H,2-7,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKHHHKRUABOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCC2)OCC(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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